N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a benzo[d]thiazole moiety, and a diethylaminoethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone to form the benzo[d]thiazole ring.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the diethylaminoethyl moiety.
Coupling with the Benzamide Core: The final step involves coupling the benzo[d]thiazole derivative with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
- N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-ethylbenzamide hydrochloride
Uniqueness
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS.ClH/c1-5-18-10-13-20-21(16-18)28-23(24-20)26(15-14-25(6-2)7-3)22(27)19-11-8-17(4)9-12-19;/h8-13,16H,5-7,14-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPSFXMBXXFHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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